N-{2-[(2Z)-2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide
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Overview
Description
N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1,4,5-trisubstituted triazole-bearing benzenesulphonamide moiety
Uniqueness
N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the nitrophenyl and benzenesulfonamide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its potential pharmacological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H14N4O5S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14N4O5S/c20-15(11-17-25(23,24)13-7-2-1-3-8-13)18-16-10-12-6-4-5-9-14(12)19(21)22/h1-10,17H,11H2,(H,18,20)/b16-10+ |
InChI Key |
UHQJCNKKFUJZOK-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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